

Application Notes and Protocols for Lauryl Lactate as a Transdermal Penetration Enhancer

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Compound of Interest

Compound Name: **Lauryl Lactate**

Cat. No.: **B030782**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **lauryl lactate** as a transdermal penetration enhancer. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in the formulation and evaluation of transdermal drug delivery systems.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, has emerged as a promising penetration enhancer for transdermal drug delivery. It is a non-ionic surfactant that is considered safe, inexpensive, and effective, particularly for increasing the permeation of hydrophilic drugs through the stratum corneum, the primary barrier of the skin.^[1] Its mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and creating a more permeable barrier for drug molecules.

Data Presentation: Efficacy of Lauryl Lactate as a Penetration Enhancer

The efficacy of **lauryl lactate** (designated as LE-12 in the cited study) as a penetration enhancer has been evaluated for several drugs with varying lipophilicity. The following tables summarize the quantitative data from an in vitro study using rat skin, demonstrating the

enhancement of drug permeation when 5% (w/w) **lauryl lactate** is incorporated into a propylene glycol (PG) vehicle.

Table 1: In Vitro Permeation Parameters of Ibuprofen (Log Ko/w = 3.94) with 5% **Lauryl Lactate** in Propylene Glycol[1]

Parameter	Control (PG)	5% Lauryl Lactate in PG	Enhancement Ratio (ER)
Permeability			
Coefficient (Kp) x 10-5 cm/h	28.11 ± 2.20	143.94 ± 11.51	5.12
Skin Concentration (SC) µg/g	478.37 ± 33.25	1854.12 ± 153.21	3.88
Lag Time (h)	1.52 ± 0.41	0.89 ± 0.23	-

Table 2: In Vitro Permeation Parameters of Salicylic Acid (Log Ko/w = 2.26) with 5% **Lauryl Lactate** in Propylene Glycol[1]

Parameter	Control (PG)	5% Lauryl Lactate in PG	Enhancement Ratio (ER)
Permeability			
Coefficient (Kp) x 10-5 cm/h	15.43 ± 1.28	138.42 ± 12.19	8.97
Skin Concentration (SC) µg/g	312.54 ± 25.88	1598.76 ± 132.45	5.12
Lag Time (h)	2.15 ± 0.53	1.21 ± 0.31	-

Table 3: In Vitro Permeation Parameters of Dexamethasone (Log Ko/w = 1.83) with 5% **Lauryl Lactate** in Propylene Glycol[1]

Parameter	Control (PG)	5% Lauryl Lactate in PG	Enhancement Ratio (ER)
Permeability			
Coefficient (Kp) x 10-5 cm/h	8.76 ± 0.75	124.49 ± 10.87	14.21
Skin Concentration (SC) µg/g	189.43 ± 16.21	1123.54 ± 98.76	5.93
Lag Time (h)	2.89 ± 0.61	1.54 ± 0.42	-

Table 4: In Vitro Permeation Parameters of 5-Fluorouracil (Log Ko/w = -0.86) with 5% **Lauryl Lactate** in Propylene Glycol[1]

Parameter	Control (PG)	5% Lauryl Lactate in PG	Enhancement Ratio (ER)
Permeability			
Coefficient (Kp) x 10-5 cm/h	3.21 ± 0.29	71.58 ± 6.43	22.30
Skin Concentration (SC) µg/g	98.67 ± 8.54	789.43 ± 65.43	8.00
Lag Time (h)	3.54 ± 0.72	1.87 ± 0.49	-

Experimental Protocols

The following protocols are based on standard methodologies for evaluating transdermal penetration enhancers.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of the effect of **lauryl lactate** on the transdermal permeation of a model drug.

1. Materials and Equipment:

- Franz diffusion cells
- Excised rat or human skin
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Donor formulation (drug in propylene glycol with and without 5% **lauryl lactate**)
- Magnetic stirrer and stir bars
- Constant temperature water bath (37°C)
- Syringes and needles for sampling
- HPLC or other suitable analytical method for drug quantification
- Parafilm

2. Skin Preparation:

- Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).
- Carefully remove any subcutaneous fat and connective tissue.
- Visually inspect the skin for any imperfections or damage.
- Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Store the prepared skin at -20°C until use.

3. Franz Diffusion Cell Setup:

- Fill the receptor compartment of the Franz diffusion cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a small magnetic stir bar in the receptor compartment.

- Mount the excised skin on the diffusion cell with the stratum corneum side facing the donor compartment.
- Clamp the donor and receptor compartments together securely.
- Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
- Allow the skin to equilibrate for at least 30 minutes.

4. Permeation Experiment:

- Apply a known volume of the donor formulation (e.g., 1 mL/cm²) to the surface of the skin in the donor compartment.
- Cover the donor compartment opening with parafilm to prevent evaporation.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

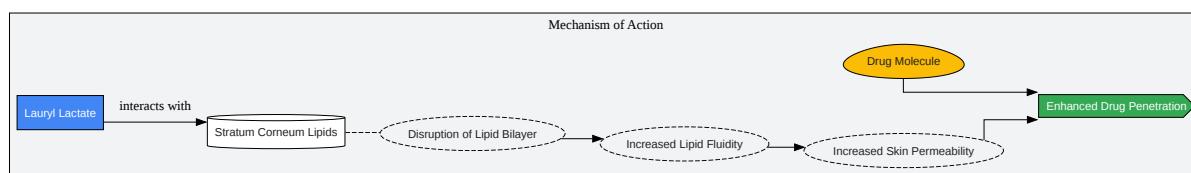
5. Data Analysis:

- Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
- Plot the cumulative amount of drug permeated versus time.
- Determine the steady-state flux (J_{ss}, μg/cm²/h) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (K_p, cm/h) using the formula: K_p = J_{ss} / C_d, where C_d is the drug concentration in the donor formulation.

- Calculate the enhancement ratio (ER) by dividing the K_p or J_{ss} of the formulation with **lauryl lactate** by that of the control formulation.
- Determine the lag time (h) from the x-intercept of the linear portion of the permeation profile.

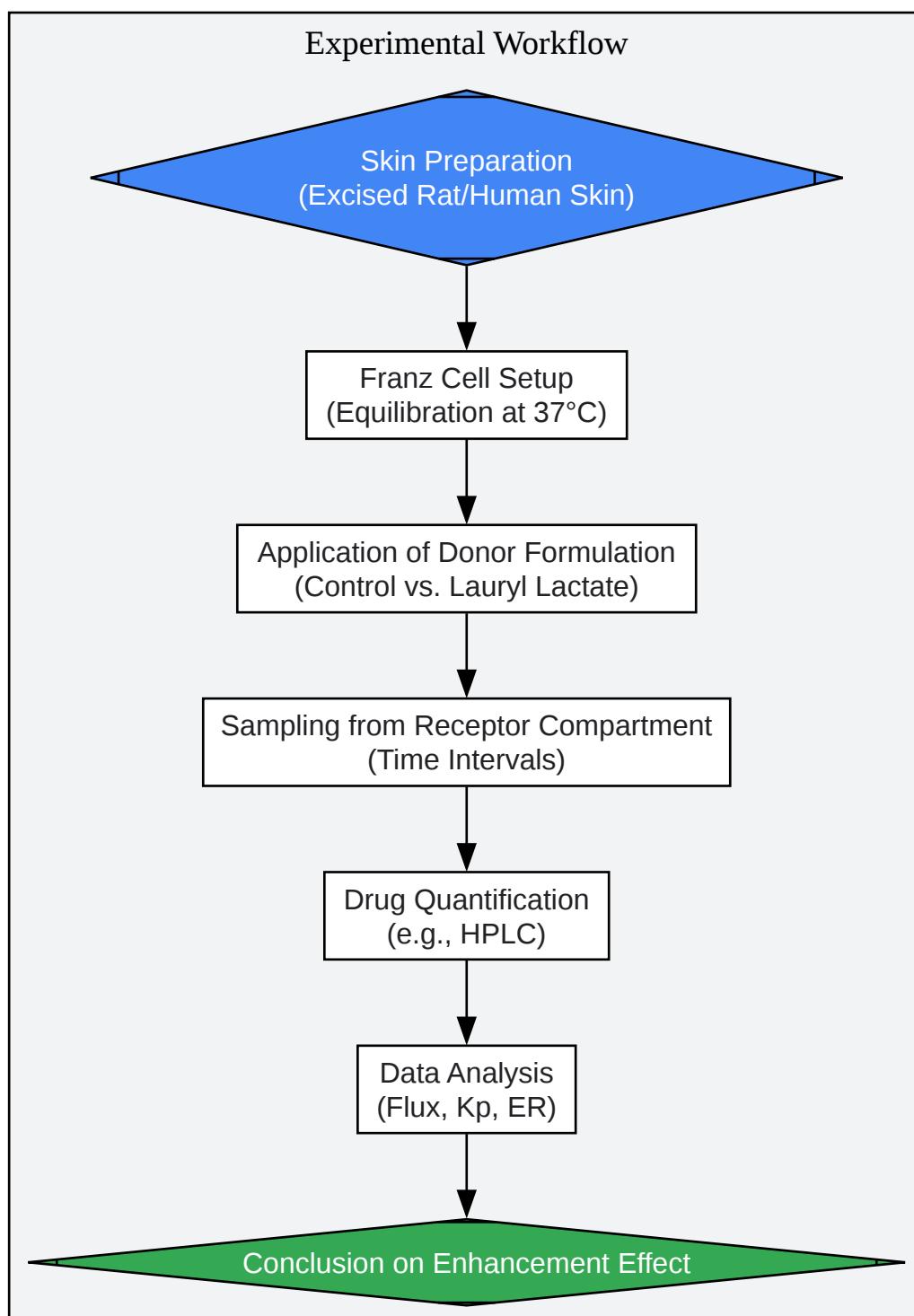
Visualizations

Signaling Pathways and Experimental Workflows



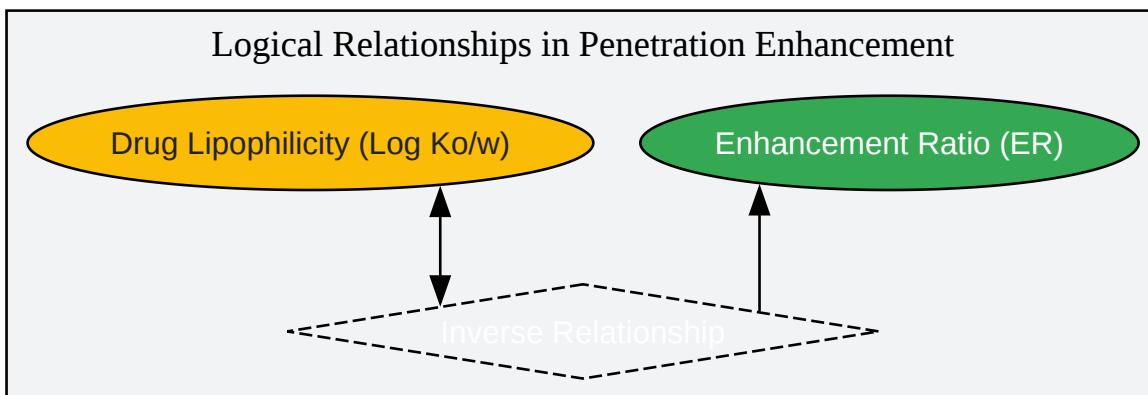
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Caption: Proposed mechanism of **lauryl lactate** as a penetration enhancer.



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Caption: Workflow for in vitro skin permeation studies.



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Caption: Relationship between drug lipophilicity and enhancement ratio.

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References

- 1. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
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